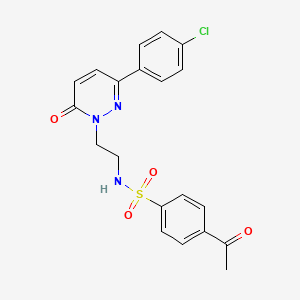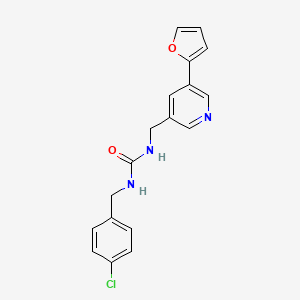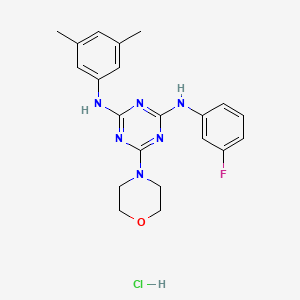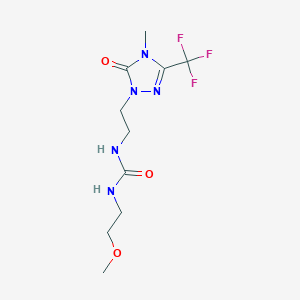
Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known to possess a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a chlorophenylamino group, and a carboxylate ester group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of such compounds .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has explored the synthesis of quinoline derivatives through methodologies like the Chlorotrimethylsilane-Mediated Friedländer Synthesis, which yields ethyl 2-chloromethyl-3-quinoline carboxylates among other compounds, indicating the versatility of quinoline synthesis methods (Degtyarenko et al., 2007). Such synthetic routes provide foundational knowledge for developing compounds with potential applications in materials science and pharmacology.
Photovoltaic and Optical Properties
Studies on the structural and optical properties of quinoline derivatives thin films have demonstrated their potential application in photovoltaic devices and organic electronics. The investigation into the photovoltaic properties of quinoline derivatives in organic–inorganic photodiode fabrication reveals their suitability for use in photodiodes, with improvements in diode parameters observed upon the introduction of substitution groups (Zeyada et al., 2016). This research underscores the relevance of quinoline derivatives in enhancing the efficiency and functionality of photovoltaic devices.
Antimicrobial and Antituberculosis Agents
The synthesis and evaluation of quinoxaline derivatives for their antimicrobial activity highlight the potential of quinoline-based compounds in developing new therapeutic agents. Specifically, studies on the antimicrobial activity of new quinoxaline derivatives suggest their efficacy against various microorganisms, presenting a pathway for the development of novel antimicrobial and antituberculosis treatments (Singh et al., 2010). This area of research is crucial for addressing the growing concern of antibiotic resistance and the need for new antibiotics.
Corrosion Inhibition
Quinoline derivatives have also been studied for their corrosion inhibition properties. Theoretical studies on the inhibition efficiencies of quinoxalines as corrosion inhibitors of copper in nitric acid suggest that the molecular structure of quinoxalines is closely related to their inhibition efficiency, offering insights into the design of more effective corrosion inhibitors (Zarrouk et al., 2014). This research is significant for the development of safer and more environmentally friendly corrosion inhibitors for industrial applications.
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-25-19(24)16-10-17(12-6-2-4-8-14(12)21-16)26-11-18(23)22-15-9-5-3-7-13(15)20/h2-10H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLIVHATYAJMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5-((3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577592.png)
![Tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2577594.png)
![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)


![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide](/img/structure/B2577599.png)





![N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide](/img/structure/B2577610.png)
![6-(2-Bromo-ethyl)-1,3-dimethyl-1,6-dihydro-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2577613.png)